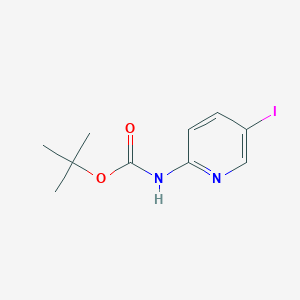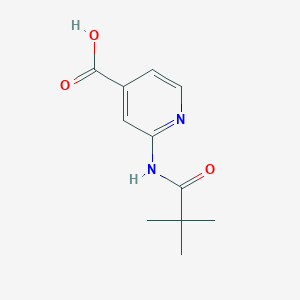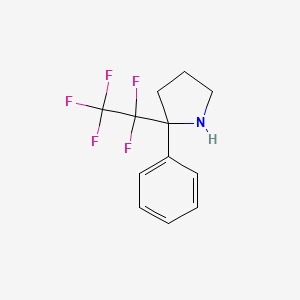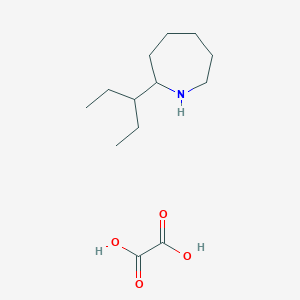
2-(4-(Trifluoromethyl)phenoxy)propanamide
説明
2-(4-(Trifluoromethyl)phenoxy)propanamide is an organic compound with the CAS Number: 931622-34-3 . It has a molecular weight of 233.19 . The IUPAC name for this compound is 2-[4-(trifluoromethyl)phenoxy]propanamide .
Molecular Structure Analysis
The molecular formula of 2-(4-(Trifluoromethyl)phenoxy)propanamide is C10H10F3NO2 . The InChI code for this compound is 1S/C10H10F3NO2/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H2,14,15) .科学的研究の応用
Photoreactions and Solvent Interaction
2-(4-(Trifluoromethyl)phenoxy)propanamide, as part of the flutamide composition, has been studied for its photoreactions in different solvents. In a study by Watanabe et al. (2015), it was observed that flutamide undergoes distinct photoreactions in acetonitrile and 2-propanol. These reactions include photo-induced nitro-nitrite rearrangement and photoreduction of the nitro group, respectively, highlighting the compound's interaction with different solvents under UV light exposure (Watanabe, Fukuyoshi, & Oda, 2015).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of related compounds, such as S-1 (a selective androgen receptor modulator), which includes a similar chemical structure, have been explored. Wu et al. (2006) investigated the metabolism of S-1 in rats, revealing insights into the compound's absorption, clearance, and extensive metabolism, which could have implications for the metabolic profile of 2-(4-(Trifluoromethyl)phenoxy)propanamide in similar contexts (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Radiosynthesis for Imaging
In the field of molecular imaging, carbon-11-labeled propanamide derivatives have been synthesized for use as selective androgen receptor modulator radioligands, particularly in prostate cancer imaging. Gao et al. (2011) developed new propanamide derivatives for positron emission tomography (PET), providing a potential application for 2-(4-(Trifluoromethyl)phenoxy)propanamide derivatives in medical imaging (Gao, Wang, Miller, & Zheng, 2011).
Herbicidal Activity
The herbicidal properties of substituted phenoxy propanates, which could include derivatives of 2-(4-(Trifluoromethyl)phenoxy)propanamide, have been explored. For instance, Lin-ying (2009) synthesized new compounds demonstrating significant inhibitory activity against certain plant species, suggesting potential agricultural applications (Lin-ying, 2009).
Quantum Chemical Studies
Quantum chemical studies, such as those conducted by Otuokere and Amaku (2015), on compounds like bicalutamide, which shares a similar structure with 2-(4-(Trifluoromethyl)phenoxy)propanpropanamide, have provided insights into the molecular properties and interactions of these compounds. These studies evaluate steric energy and molecular conformations, which are crucial for understanding the drug's mechanism at the molecular level (Otuokere & Amaku, 2015).
Electrospray Ionization Mass Spectrometry
The detection of flutamide, which contains 2-(4-(Trifluoromethyl)phenoxy)propanamide, in pharmaceutical dosages has been achieved using electrospray ionization mass spectrometry (ESI-MS). Khan et al. (2015) demonstrated a method combining Soxhlet apparatus with ESI-MS for effective detection, indicating potential analytical applications in quality control and drug analysis (Khan, Abdelhamid, Yan, Chung, & Wu, 2015).
Phenoxy Herbicide Degradation
Studies on the degradation of phenoxy herbicides, which may include 2-(4-(Trifluoromethyl)phenoxy)propanamide derivatives, have been conducted to understand their environmental impact and decomposition processes. Oh and Tuovinen (1991) investigated the microbiological degradation of 2,4-D and MCPP, two phenoxy herbicides, providing valuable information on the environmental fate of similar compounds (Oh & Tuovinen, 1991).
Safety And Hazards
特性
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQZMYUVZYEJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589627 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenoxy)propanamide | |
CAS RN |
931622-34-3 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



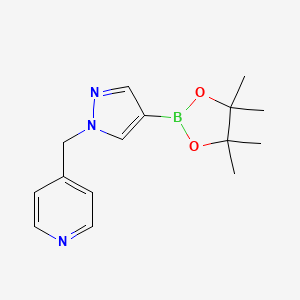
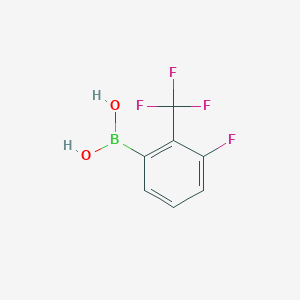
![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile](/img/structure/B1341614.png)
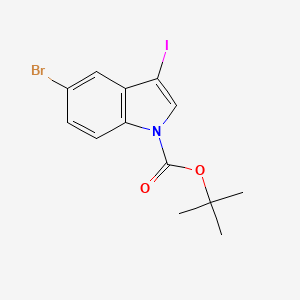
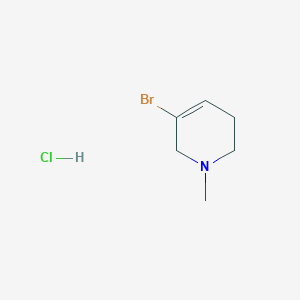
![Benzo[b]thiophene-7-carbonitrile](/img/structure/B1341617.png)
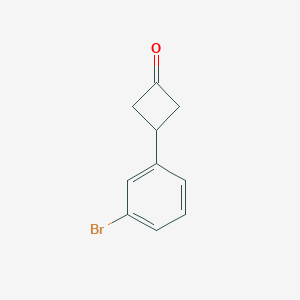
![3-Bromoisothiazolo[4,3-b]pyridine](/img/structure/B1341621.png)
![5-Bromobenzo[c]isothiazole](/img/structure/B1341622.png)
